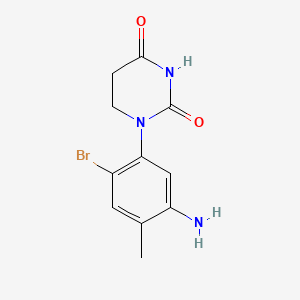
1-(5-Amino-2-bromo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-2-bromo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines an aromatic ring with a hexahydropyrimidine-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-bromo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylphenylamine to introduce the bromo group. This is followed by the formation of the hexahydropyrimidine-2,4-dione ring through a cyclization reaction involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(5-Amino-2-bromo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group can result in various substituted phenyl derivatives.
科学研究应用
1-(5-Amino-2-bromo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Amino-2-bromo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological targets. The hexahydropyrimidine-2,4-dione moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 1-(5-Amino-2-chloro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 1-(5-Amino-2-iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
Uniqueness
1-(5-Amino-2-bromo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the bromo group, which can participate in specific interactions not possible with other halogens. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
属性
分子式 |
C11H12BrN3O2 |
|---|---|
分子量 |
298.14 g/mol |
IUPAC 名称 |
1-(5-amino-2-bromo-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12BrN3O2/c1-6-4-7(12)9(5-8(6)13)15-3-2-10(16)14-11(15)17/h4-5H,2-3,13H2,1H3,(H,14,16,17) |
InChI 键 |
WRPIGWHYQACIKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N)N2CCC(=O)NC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)


![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)
![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)





